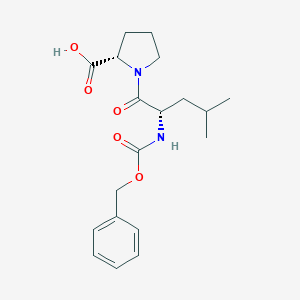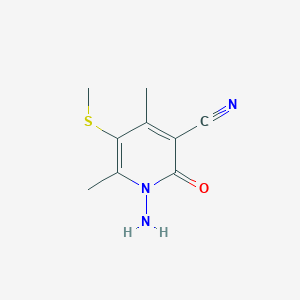![molecular formula C16H15NS B038177 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole CAS No. 123768-25-2](/img/structure/B38177.png)
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole, also known as resveratrol analog, is a synthetic compound that has gained significant attention in the scientific community due to its potential health benefits. This compound is a derivative of resveratrol, a natural compound found in grapes, berries, and peanuts. Resveratrol analog has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms such as inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Several studies have demonstrated that 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has potent biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in various cell types. It has also been found to regulate cell signaling pathways and modulate gene expression. Furthermore, this compound has been shown to have anti-aging effects by increasing the lifespan of various organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar biological activities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. One area of research is the development of novel synthetic analogs with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Furthermore, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Hantzsch reaction. This reaction involves the condensation of 2-aminobenzothiazole, acetophenone, and acetaldehyde in the presence of a catalyst such as ammonium acetate. The resulting product is then purified using various techniques such as column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been extensively studied for its various biological activities. Several studies have demonstrated that this compound has potent anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
123768-25-2 |
|---|---|
Nombre del producto |
3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole |
Fórmula molecular |
C16H15NS |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
3-methyl-2-[(Z)-2-phenylethenyl]-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11- |
Clave InChI |
NVYGHKKDZBBWMV-QXMHVHEDSA-N |
SMILES isomérico |
CN1C(SC2=CC=CC=C21)/C=C\C3=CC=CC=C3 |
SMILES |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
SMILES canónico |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
Sinónimos |
Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



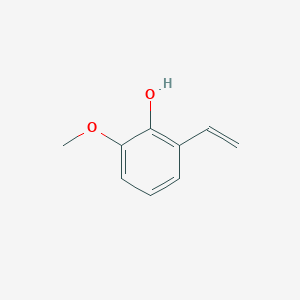
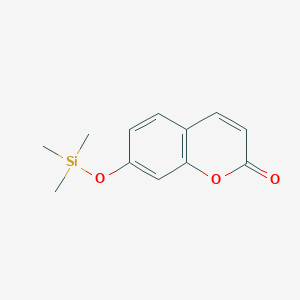

![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)

![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
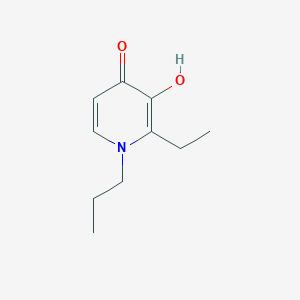
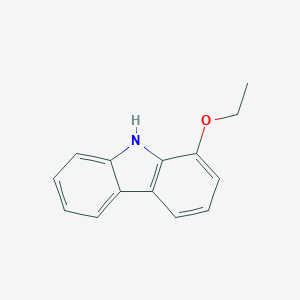
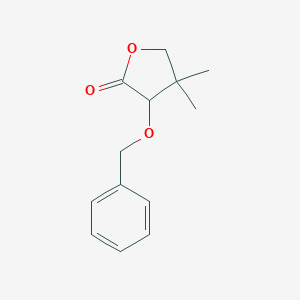
![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)
